![molecular formula C21H15F3N4O2S B2426742 3-amino-N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide CAS No. 625370-66-3](/img/structure/B2426742.png)
3-amino-N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has an amino group (-NH2), a methoxy group (-OCH3), a trifluoromethyl group (-CF3), and a carboxamide group (-CONH2). The presence of these functional groups suggests that this compound could have a variety of chemical properties and potential applications .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a trifluoromethylation reagent . The amino group could be introduced using amination reactions . The carboxamide group could be formed through a reaction with a carboxylic acid and an amine .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and thieno[2,3-b]pyridine rings suggests that this compound may have aromatic properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amino group could participate in acid-base reactions, the carboxamide group could undergo hydrolysis, and the trifluoromethyl group could be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .Scientific Research Applications
Organic Synthesis and Catalysis
- Pinacol Boronic Esters : This compound is a valuable building block in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation is less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This advancement opens up new avenues for synthetic chemists, allowing for the preparation of diverse molecules.
Hydromethylation of Alkenes
- The catalytic protodeboronation of pinacol boronic esters enables a formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. By pairing protodeboronation with a Matteson–CH₂–homologation, researchers can achieve this selective hydromethylation, which has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .
Natural Product Synthesis
- The hydromethylation sequence involving this compound has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B. These natural products have interesting biological activities and are challenging targets for synthetic chemists .
Computational Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-amino-N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2S/c1-30-16-5-2-12(21(22,23)24)10-15(16)27-19(29)18-17(25)13-3-4-14(28-20(13)31-18)11-6-8-26-9-7-11/h2-10H,25H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKJVDYQBOFZMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
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